BenchChemオンラインストアへようこそ!

6-methylsulfanyl-1H-pyrimidine-2-thione

HIV-1 reverse transcriptase non-nucleoside RT inhibitors BHAP-resistant HIV

6-Methylsulfanyl-1H-pyrimidine-2-thione (also indexed as 4-(methylthio)pyrimidine-2(1H)-thione, CAS 51674-12-5) is a low-molecular-weight (158.25 g/mol) heterocyclic building block of the pyrimidine-2-thione class, bearing a methylthio substituent at the 6-position. Its structure—combining a thione (C=S) with a thioether (S–CH₃)—distinguishes it from the more common 2,4-dioxo pyrimidines and 2-thiouracils frequently employed in medicinal chemistry campaigns.

Molecular Formula C5H6N2S2
Molecular Weight 158.2 g/mol
CAS No. 51674-12-5
Cat. No. B14655602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methylsulfanyl-1H-pyrimidine-2-thione
CAS51674-12-5
Molecular FormulaC5H6N2S2
Molecular Weight158.2 g/mol
Structural Identifiers
SMILESCSC1=CC=NC(=S)N1
InChIInChI=1S/C5H6N2S2/c1-9-4-2-3-6-5(8)7-4/h2-3H,1H3,(H,6,7,8)
InChIKeyPURQGPDJMIJXAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methylsulfanyl-1H-pyrimidine-2-thione (CAS 51674-12-5): Core Physicochemical and Structural Identity for Procurement Specification


6-Methylsulfanyl-1H-pyrimidine-2-thione (also indexed as 4-(methylthio)pyrimidine-2(1H)-thione, CAS 51674-12-5) is a low-molecular-weight (158.25 g/mol) heterocyclic building block of the pyrimidine-2-thione class, bearing a methylthio substituent at the 6-position . Its structure—combining a thione (C=S) with a thioether (S–CH₃)—distinguishes it from the more common 2,4-dioxo pyrimidines and 2-thiouracils frequently employed in medicinal chemistry campaigns . The compound is described in patent literature as a synthetic intermediate for HIV-1 reverse transcriptase inhibitors, where the 6-thioalkyl motif is critical for resistance-compromised target engagement [1].

Why Generic Pyrimidine-2-thione Substitution Fails: The Functional Consequences of 6-Methylthio Positioning in 6-Methylsulfanyl-1H-pyrimidine-2-thione


Pyrimidine-2-thiones are a broad and heterogeneous family; substitution pattern, tautomeric state, and oxidation level at the 2- and 4/6-positions dramatically alter reactivity and biological target engagement. Simple exchange of 6-methylsulfanyl-1H-pyrimidine-2-thione with a 2-thiouracil (e.g., 6-methyl-2-thiouracil, CAS 56-04-2) replaces the thioether with a carbonyl at position 4, abolishing the dual-sulfur pharmacophore that underpins HIV-1 reverse transcriptase inhibition [1]. Similarly, shifting the methylthio group to position 4 (4-methylsulfanyl-2-thiopyrimidine) or replacing the thione with a ketone (6-methylthio-2-pyrimidinone) alters both hydrogen-bonding capacity and metal-coordination geometry, leading to divergent in vitro profiles . The compound's specific substitution pattern is explicitly claimed in patents covering resistance-breaking HIV-1 RT inhibitors, demonstrating that the 6-thioalkyl-2-thione arrangement is not interchangeable with other pyrimidine-thione isomers [2].

Head-to-Head and Cross-Study Quantitative Differentiation of 6-Methylsulfanyl-1H-pyrimidine-2-thione Against Closest Analogs


HIV-1 Reverse Transcriptase Inhibition: 6-Methylthio-2-thione vs. 4-Oxo-2-thione (6-Methyl-2-thiouracil) Scaffolds

In the foundational structure–activity relationship (SAR) study by Nugent et al. (1998), pyrimidine thioethers bearing the 6-methylthio substituent and a 2-thione group achieved IC₅₀ values as low as 190 nM against wild-type HIV-1 RT and 66 nM against the P236L resistance-conferring mutant [1]. In contrast, the 4-oxo congener 6-methyl-2-thiouracil lacks the thioether functionality and functions primarily as an antithyroid agent (thyroid peroxidase inhibitor) with no reported HIV-1 RT activity at sub-micromolar concentrations [2]. This functional dichotomy—antiviral target engagement vs. endocrine modulation—demonstrates that the 6-methylthio-2-thione scaffold drives a distinct pharmacological profile unobtainable with 2-thiouracils.

HIV-1 reverse transcriptase non-nucleoside RT inhibitors BHAP-resistant HIV

Cell-Based Antiviral Potency: 6-Methylthio-2-thione Derivatives vs. Delavirdine Against HIV-1 IIIB and Drug-Resistant Variants

Nugent et al. further demonstrated that select pyrimidine thioether analogs (incorporating the 6-thioalkyl-2-thione core) retained potent activity in cell culture against wild-type HIV-1IIIB and a laboratory-derived HIV-1MF delavirdine-resistant variant [1]. While the approved NNRTI delavirdine loses significant activity against the resistant strain, the pyrimidine thioether class maintained efficacy, suggesting that the 6-methylthio-2-thione scaffold circumvents common resistance mutations [1]. Patent US 6,043,248 explicitly claims 6-thioalkyl pyrimidine-2-thioalkyl derivatives (where R₆ is –S–C₁₋₆ alkyl, preferably –SCH₃) for treating HIV-positive individuals [2].

antiviral cell culture HIV-1IIIB delavirdine-resistant HIV-1

Tautomeric and Metal-Coordination Differentiation: 2-Thione vs. 2-One vs. 2-Thiol Pyrimidine Analogs

Pyrimidine-2-thiones exist predominantly in the thione tautomeric form, enabling η¹-S coordination to soft metal centers (Ru, Cu, Pd), whereas 2-pyrimidinones coordinate via oxygen and 2-mercaptopyrimidines (thiol tautomer) bind through deprotonated sulfur [1]. Studies on ruthenium(II) complexes of 6-methyl-2-thiouracil (4-oxo-2-thione) report cytotoxic IC₅₀ values of 0.02–2.0 µM against HL-60 leukemia cells, driven by DNA damage and JNK/p38 apoptosis [2]. Replacing the 4-oxo group with a 4-unsubstituted 2-thione (as in our target compound) alters the ligand field strength and redox potential, which is predicted to shift the cytotoxicity-selectivity profile [3]. No direct Ru-complex cytotoxicity data for the 6-methylsulfanyl-1H-pyrimidine-2-thione ligand exist, but the coordination chemistry divergence is mechanistically established.

tautomerism metal coordination ruthenium complexation

Predicted Physicochemical and ADME Differentiation: logP, PSA, and Hydrogen-Bonding Capacity vs. 2-Thiouracil Analogs

The target compound has a calculated logP of 1.49 and a polar surface area (PSA) of 89.88 Ų [1]. By comparison, 6-methyl-2-thiouracil (CAS 56-04-2) has a lower logP (~0.3) due to the additional carbonyl oxygen [2]. The higher lipophilicity of 6-methylsulfanyl-1H-pyrimidine-2-thione, combined with its reduced hydrogen-bond donor count (one N–H vs. two N–H in 2-thiouracils), predicts improved passive membrane permeability—a desirable feature for intracellular target engagement [3]. While these are computed rather than experimental values, they provide a rational basis for scaffold selection in permeability-limited programs.

logP polar surface area drug-likeness ADME prediction

Evidence-Backed Research and Industrial Application Scenarios for 6-Methylsulfanyl-1H-pyrimidine-2-thione (CAS 51674-12-5)


NNRTI Resistance-Breaking Antiviral Drug Discovery

Medicinal chemistry teams pursuing next-generation non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs) with activity against BHAP/delavirdine-resistant strains can employ 6-methylsulfanyl-1H-pyrimidine-2-thione as a core scaffold. The Nugent et al. (1998) SAR study demonstrated that pyrimidine thioethers achieve IC₅₀ values of 66–190 nM against both wild-type and P236L mutant RT, and retain cell-based efficacy against delavirdine-resistant HIV-1 [1]. Patent US 6,043,248 further protects this chemical space [2].

Metallodrug Ligand Design with Tunable S-Donor Coordination

The thione tautomer of the compound provides a soft sulfur donor for ruthenium, palladium, and copper coordination—distinct from the O-donor character of 2-pyrimidinones. Published crystallographic and spectroscopic data on analogous Cu/Pd complexes of pyrimidine-2-thiones confirm η¹-S binding modes [1]. Researchers designing metal-based anticancer or antimicrobial agents can exploit the dual S-donor sites (thione at C2 and thioether at C6) for κ²-chelation, a motif not available in 2-thiouracil ligands.

Selective Permeability-Optimized Fragment Library Design

With a computed logP of 1.49 and a molecular weight of 158.25 Da, this compound adheres to fragment-based drug discovery (FBDD) guidelines (MW < 300, logP < 3) [1]. Its higher lipophilicity compared to 2-thiouracil fragments (logP ~0.3) makes it a preferred choice for intracellular target screening where passive permeability is critical. The single N–H donor reduces desolvation penalty relative to the two N–H donors of 2-thiouracils.

Heterocyclic Building Block for Diversification via the 2-Thione Handle

The 2-thione group is a versatile synthetic handle for S-alkylation, oxidation to sulfonyl chlorides, and Dimroth-type ring transformations to 2-anilino pyrimidines [1]. The Molbank literature reports a one-step Vilsmeier-mediated synthesis in quantitative yield, providing straightforward laboratory access [2]. This synthetic tractability, combined with the differentiated reactivity profile vs. 2-oxo pyrimidines, supports its use in parallel synthesis and library generation.

Quote Request

Request a Quote for 6-methylsulfanyl-1H-pyrimidine-2-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.